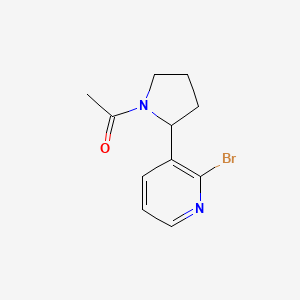
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid and 2,4-dichlorobenzohydrazide.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the oxadiazole ring. This is usually achieved by treating the mixture with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and efficiency.
Analyse Chemischer Reaktionen
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridine and phenyl rings.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(6-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: This compound lacks the dichlorophenyl group, which may result in different reactivity and biological activity.
5-(6-Chloropyridin-3-yl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole: The presence of fluorine atoms instead of chlorine can significantly alter the compound’s properties, such as its lipophilicity and metabolic stability.
5-(6-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole:
Eigenschaften
Molekularformel |
C13H6Cl3N3O |
|---|---|
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
5-(6-chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6Cl3N3O/c14-8-2-3-9(10(15)5-8)12-18-13(20-19-12)7-1-4-11(16)17-6-7/h1-6H |
InChI-Schlüssel |
OULNYYPPMDBVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


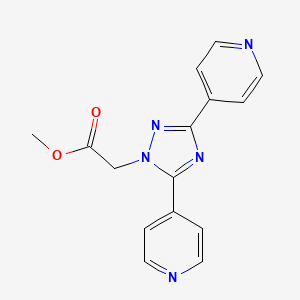
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)




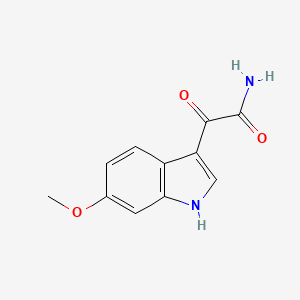
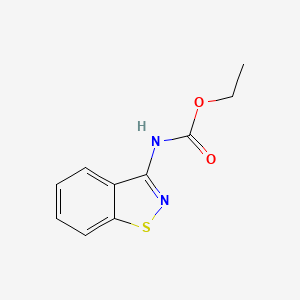
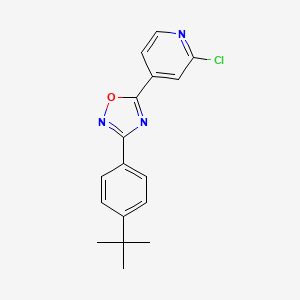


![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
